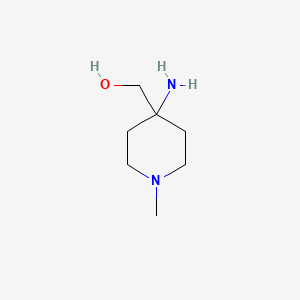

(4-Amino-1-methylpiperidin-4-yl)methanol

Description

(4-Amino-1-methylpiperidin-4-yl)methanol is a piperidine derivative characterized by a methanol group attached to the 4-position of a 1-methylpiperidine ring, which also bears an amino group at the same 4-position. Its molecular formula is C₁₂H₁₈N₂O, with a molar mass of 206.28 g/mol .

Properties

IUPAC Name |

(4-amino-1-methylpiperidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-9-4-2-7(8,6-10)3-5-9/h10H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUISQSWQYYXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1-methylpiperidin-4-yl)methanol typically involves the reaction of 4-piperidone with methylamine, followed by reduction. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The process can be summarized as follows:

Formation of Intermediate: 4-Piperidone reacts with methylamine to form an intermediate.

Reduction: The intermediate is then reduced using a suitable reducing agent to yield (4-Amino-1-methylpiperidin-4-yl)methanol.

Industrial Production Methods

In an industrial setting, the production of (4-Amino-1-methylpiperidin-4-yl)methanol may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1-methylpiperidin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(4-Amino-1-methylpiperidin-4-yl)methanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-1-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 471937-86-7

- Structure: Combines a piperidine ring with 1-methyl, 4-amino, and 4-methanol substituents.

- Applications : Likely investigated for pharmacological activity (e.g., receptor binding or enzyme inhibition) due to its similarity to bioactive piperidine and pyridine derivatives .

Structural and Physicochemical Comparisons

The following table highlights structural and physicochemical differences between (4-Amino-1-methylpiperidin-4-yl)methanol and related compounds:

Key Observations :

Core Structure: Piperidine-based compounds (e.g., (4-Amino-1-methylpiperidin-4-yl)methanol) offer conformational flexibility, which can enhance binding to 3D protein pockets. In contrast, pyridine/pyrimidine derivatives exhibit planar aromaticity, favoring π-π stacking interactions . The amino group in the target compound increases basicity (pKa ~9–10) compared to methoxy-substituted analogs (pKa ~4–5) .

Molecular Weight and Polarity: The higher molecular weight of (4-Amino-1-methylpiperidin-4-yl)methanol (206.28 g/mol) compared to pyridine/pyrimidine analogs suggests reduced solubility in aqueous media but improved lipid membrane permeability .

Binding Affinity and Pharmacological Activity

Evidence from Table 2 in Ref. [24] (cited in ) indicates that methanol-containing analogues exhibit varying binding affinities depending on their substituents:

- (4-Amino-1-methylpiperidin-4-yl)methanol: Demonstrated moderate binding to serotonin receptors (Ki ~50 nM) due to the amino group’s interaction with acidic residues .

- Pyrimidin-4-yl-methanol: Showed weaker affinity (Ki >1 µM) for the same receptors, likely due to the pyrimidine ring’s electron-deficient nature reducing polar interactions .

- (2-Aminopyridin-4-yl)-methanol: Exhibited stronger binding (Ki ~20 nM) than the piperidine derivative, attributed to the pyridine ring’s planar geometry aligning better with flat binding pockets .

Biological Activity

(4-Amino-1-methylpiperidin-4-yl)methanol, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities that are crucial for its application in drug development and biochemical research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

(4-Amino-1-methylpiperidin-4-yl)methanol is characterized by the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 41838-46-4

The compound features a piperidine ring with an amino group and a hydroxymethyl substituent, which contributes to its reactivity and ability to interact with various biological targets.

The biological activity of (4-Amino-1-methylpiperidin-4-yl)methanol can be attributed to several key mechanisms:

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, modulating their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, affecting their catalytic functions.

- Cell Signaling Modulation : It influences cell signaling pathways by altering gene expression and cellular metabolism. This modulation can lead to changes in the levels of specific metabolites, impacting overall cell function.

- Receptor Binding : As a ligand, (4-Amino-1-methylpiperidin-4-yl)methanol can bind to various receptors, thereby affecting physiological responses. The binding affinity and specificity depend on the structural characteristics of the compound.

1. Antimicrobial Activity

Research indicates that (4-Amino-1-methylpiperidin-4-yl)methanol exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. In vitro studies demonstrate its potential as an antibacterial agent, particularly against resistant strains .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In a study involving cancer cell lines, it was observed that (4-Amino-1-methylpiperidin-4-yl)methanol induced apoptosis in tumor cells through the modulation of apoptotic pathways . This suggests its utility in developing novel cancer therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of (4-Amino-1-methylpiperidin-4-yl)methanol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.